3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal
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Overview
Description
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzene.
Formylation: The benzene derivative undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The formylated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired propanal derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison
- Structural Differences : While similar in having chloro, fluoro, and trifluoromethyl groups, the position and presence of additional functional groups (e.g., aldehyde vs. pyridine) differentiate these compounds.
- Chemical Properties : The presence of different functional groups influences their reactivity and potential applications.
- Applications : Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C10H7ClF4O |
---|---|
Molecular Weight |
254.61 g/mol |
IUPAC Name |
3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7ClF4O/c11-8-5-7(10(13,14)15)4-6(9(8)12)2-1-3-16/h3-5H,1-2H2 |
InChI Key |
SBDIFGHHDKKVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCC=O)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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